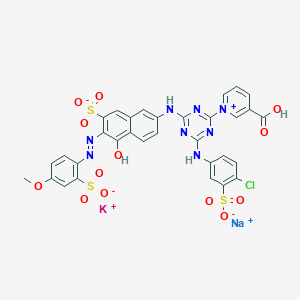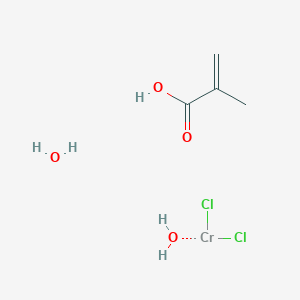
PARAFFIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paraffin, also known as paraffin wax, is a colorless or white, somewhat translucent, hard wax consisting of a mixture of solid straight-chain hydrocarbons . It is obtained from petroleum by dewaxing light lubricating oil stocks . Paraffin is used in candles, wax paper, polishes, cosmetics, and electrical insulators . It assists in extracting perfumes from flowers, forms a base for medical ointments, and supplies a waterproof coating for wood .
Synthesis Analysis
Paraffin-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared paraffin section–lauric acid (PS–LA) and paraffin section–myristic acid (PS–MA) by melting blending paraffin section with fatty acids .
Molecular Structure Analysis
The structure evolution and molecular motion of paraffin can be analyzed from temperature-dependent absorption spectra and micrographs . Another study found that the crystal structures of paraffin solid solutions can be determined by means of IR, Raman spectroscopy, SEM, and diffraction methods .
Chemical Reactions Analysis
Paraffin and titania (TiO2)-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared paraffin section–lauric acid (PS–LA) and paraffin section–myristic acid (PS–MA) by melting blending paraffin section with fatty acids .
Physical And Chemical Properties Analysis
Paraffin wax is mostly found as a white, odorless, tasteless, waxy solid, with a typical melting point between about 46 and 68 °C (115 and 154 °F), and a density of around 900 kg/m3 . It is insoluble in water, but soluble in ether, benzene, and certain esters . The main components of paraffin are straight-chain alkanes (about 80% - 95%), a small amount of alkanes with individual branches and monocyclic alkanes with long side chains .
Mecanismo De Acción
Safety and Hazards
Paraffin is highly flammable and can lead to fires originating from malfunctioning paraffin appliances . Inhaling paraffin in large amounts can irritate the eyes, nose, and throat. It can also cause headaches, nausea, and dizziness . Furthermore, it can cause respiratory problems, such as asthma and bronchitis . Prolonged exposure to paraffin can even cause death .
Propiedades
Número CAS |
64771-71-7 |
|---|---|
Nombre del producto |
PARAFFIN |
Peso molecular |
0 |
Sinónimos |
WASTE MINERAL OIL; MINERAL OIL EXTRA HEAVY; MINERAL OIL, WHITE, HEAVY; MINERAL OIL, WHITE; MINERAL OIL STANDARD MIXTURE TYPE A AND B; MINERAL OIL MEDIUM; MINERAL OIL, LIGHT, NO 5; MINERAL OIL, LIGHT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




